tert-butyl N-[5-(2-ethyl-3-oxopiperazin-1-yl)pentyl]carbamate
Description
tert-Butyl N-[5-(2-ethyl-3-oxopiperazin-1-yl)pentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. It is used in various chemical and biological applications due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl N-[5-(2-ethyl-3-oxopiperazin-1-yl)pentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-5-13-14(20)17-10-12-19(13)11-8-6-7-9-18-15(21)22-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHTFOIECSYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1CCCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(2-ethyl-3-oxopiperazin-1-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[5-(2-ethyl-3-oxopiperazin-1-yl)pentyl]carbamate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[5-(2-ethyl-3-oxopiperazin-1-yl)pentyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur at other functional groups.
Biology: In biological research, this compound is used to study the interactions of carbamates with enzymes and receptors. It is particularly useful in the study of enzyme inhibition and the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique structural properties make it suitable for use in materials that require specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2-ethyl-3-oxopiperazin-1-yl)pentyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
N-tert-Butoxycarbonylpiperazine: A related compound with similar structural features but different reactivity.
tert-Butyl N-(2-aminoethyl)carbamate: Another carbamate derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: tert-Butyl N-[5-(2-ethyl-3-oxopiperazin-1-yl)pentyl]carbamate is unique due to the presence of both a piperazine ring and a carbamate group, which confer specific reactivity and biological activity. Its structure allows for selective interactions with enzymes and receptors, making it a valuable compound in both research and industrial applications.
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